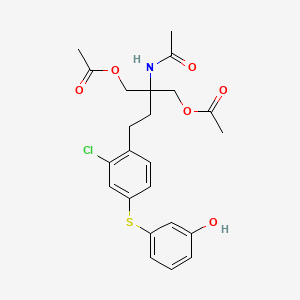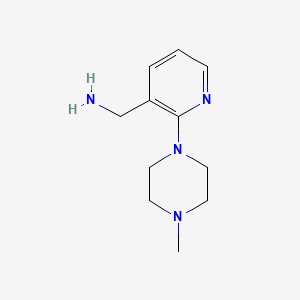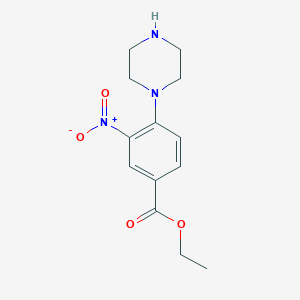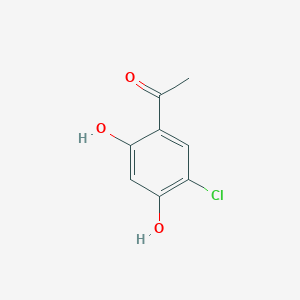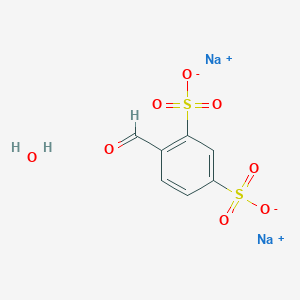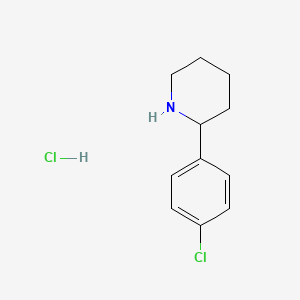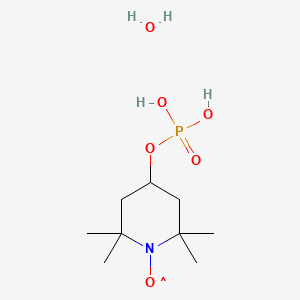
CID 16211714
Übersicht
Beschreibung
CID 16211714 is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound, also known as 3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of CID 16211714 is not fully understood. However, studies have suggested that CID 16211714 exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK/ERK pathway, and NF-κB pathway. CID 16211714 has also been shown to inhibit the activity of various enzymes, including histone deacetylases and phosphodiesterases.
Biochemical and Physiological Effects
CID 16211714 has been shown to have various biochemical and physiological effects. In cancer cells, CID 16211714 has been shown to induce apoptosis by activating caspase-3 and caspase-9 and increasing the Bax/Bcl-2 ratio. In neuronal cells, CID 16211714 has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In inflammation studies, CID 16211714 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
CID 16211714 has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. It has also shown promising results in various research applications, making it a potential candidate for drug development. However, CID 16211714 has some limitations. It has low solubility in water, which may limit its use in certain experiments. It also has not been extensively studied in vivo, which may limit its potential for clinical applications.
Zukünftige Richtungen
There are several future research directions for CID 16211714. One potential direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its effects in vivo to determine its potential for clinical applications. Additionally, CID 16211714 could be used in combination with other compounds to enhance its effects and reduce any potential limitations.
Conclusion
CID 16211714 is a promising compound for scientific research. It has been synthesized using various methods and has shown potential in various research applications, including cancer research, neuroprotection, and inflammation studies. Although its mechanism of action is not fully understood, studies have suggested that it modulates various signaling pathways and inhibits the activity of various enzymes. CID 16211714 has several advantages for lab experiments, including stability and ease of synthesis. However, it also has some limitations, such as low solubility in water and limited in vivo studies. Future research directions for CID 16211714 include further investigation of its mechanism of action and effects in vivo.
Wissenschaftliche Forschungsanwendungen
CID 16211714 has shown potential in various scientific research applications, including cancer research, neuroprotection, and inflammation studies. In cancer research, CID 16211714 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection studies, CID 16211714 has been shown to protect neuronal cells from oxidative stress and improve cognitive function. In inflammation studies, CID 16211714 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
InChI |
InChI=1S/C9H19NO5P.H2O/c1-8(2)5-7(15-16(12,13)14)6-9(3,4)10(8)11;/h7H,5-6H2,1-4H3,(H2,12,13,14);1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGTZKBHXQSHHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OP(=O)(O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583465 | |
| Record name | [2,2,6,6-Tetramethyl-4-(phosphonooxy)piperidin-1-yl]oxidanyl--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phosphonooxy-tempo hydrate | |
CAS RN |
22690-04-6 | |
| Record name | [2,2,6,6-Tetramethyl-4-(phosphonooxy)piperidin-1-yl]oxidanyl--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[bis(trimethylsilyl)amino]germane](/img/structure/B1602518.png)

